N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
This compound belongs to a class of hybrid heterocyclic molecules combining thiazole and 1,3,4-oxadiazole moieties linked via a thioacetamide bridge. The thiazole ring is substituted with a phenyl group at the 4-position, while the oxadiazole ring is functionalized with a 3,4,5-trimethoxyphenyl group. Such structural features are associated with diverse pharmacological activities, including antimicrobial, analgesic, and enzyme inhibitory properties, as observed in related derivatives .
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-28-16-9-14(10-17(29-2)19(16)30-3)20-25-26-22(31-20)33-12-18(27)24-21-23-15(11-32-21)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHUMDQSHVGEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available thiazole and oxadiazole derivatives. The reaction conditions often include the use of solvents like dichloromethane and pyridine, with purification methods such as column chromatography to isolate the final product.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance:
- Mechanisms of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase (TS), histone deacetylases (HDAC), and telomerase. These targets are critical in various cancer types and contribute to the compound's efficacy against tumors.
- Case Study Data :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(4-phenylthiazol-2-yl)-2-(oxadiazol-thio)acetamide | MCF-7 | 0.65 |
| Related Oxadiazole Derivative | HepG2 | 4.37 |
| Related Oxadiazole Derivative | A549 | 8.03 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens.
- Antibacterial Effects : Studies indicate that thiazole and oxadiazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like TS and HDAC which are vital for DNA replication and chromatin remodeling in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in cancer cell lines .
- Molecular Docking Studies : Computational studies suggest strong binding affinity of the compound towards its targets, indicating a rational basis for its observed biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups have demonstrated improved activity compared to their counterparts with electron-withdrawing groups .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Structure | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole A | HT29 | 15.6 | |
| Thiazole B | MCF7 | 10.2 | |
| Thiazole C | A549 | 8.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazoles are known for their efficacy against a range of bacteria and fungi. The presence of the thioether group in the structure enhances its interaction with microbial enzymes, leading to increased antibacterial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Structure | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Thiazole D | E. coli | 18 | |
| Thiazole E | S. aureus | 20 | |
| Thiazole F | C. albicans | 15 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the substitution patterns on the thiazole ring significantly influence the biological activity of the compound. For example, the introduction of methoxy groups on the phenyl ring has been correlated with enhanced lipophilicity and improved cell membrane penetration, leading to increased therapeutic efficacy .
Mode of Action
The proposed mechanism of action for the anticancer effects involves the induction of oxidative stress and subsequent apoptosis in cancer cells. The compound may also inhibit specific signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .
Clinical Trials
Although extensive clinical data on N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is limited, related thiazole compounds have progressed into clinical trials for various cancers and infections. These trials highlight the potential for this class of compounds in therapeutic applications.
Laboratory Studies
In laboratory settings, this compound has shown promising results against resistant strains of bacteria and cancer cells that are typically difficult to treat with conventional therapies . The ongoing research aims to optimize its structure further to enhance potency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Oxadiazole Substituents
Compound A : N-(4-phenylthiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (from )
- Structural Difference : The oxadiazole ring is substituted with pyridinyl instead of trimethoxyphenyl.
- Synthesis : Similar methodology (refluxing with K₂CO₃ in acetone; 72% yield) but requires pyridinyl-based intermediates .
Compound B : 2-(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (from )
- Structural Difference : Replaces oxadiazole with a dihydropyrazole ring and hydroxylphenyl substituent.
- Activity : Exhibits superior antibacterial activity (MIC < 1 µg/mL against Staphylococcus aureus), attributed to the hydroxyl group’s polarity enhancing solubility .
Thiadiazole-Based Analogues
Compound C : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (from )
- Structural Difference : Thiadiazole core instead of oxadiazole, with chlorobenzylidene and methylphenyl groups.
- Activity: Known for insecticidal and fungicidal effects due to the thiadiazole’s sulfur content and planar geometry .
Compound D : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (from )
- Structural Difference : Dihydrothiadiazole ring with fluorophenyl and acetyl groups.
- Crystallography: Monoclinic crystal system (space group P21/c), with a fluorophenyl group contributing to stable packing via C–H···F interactions .
Pharmacological Activity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-phenylthiazol-2-yl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving thiazole and oxadiazole intermediates. Key steps include:
-
Thiolation : Reacting 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-phenylthiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) and acetone under reflux for 6–8 hours .
-
Purification : Recrystallization from ethanol or pet-ether to achieve >70% purity .
-
Critical Parameters : Extended reflux times (>8 hours) may degrade the product, while insufficient base stoichiometry reduces thiol coupling efficiency.
Synthetic Step Conditions Yield Reference Thiol coupling K₂CO₃, acetone, 6–8 h reflux 72% Recrystallization Ethanol 85% purity
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify aromatic protons (δ 6.8–8.2 ppm for phenyl groups) and thioacetamide linkages (δ 3.8–4.2 ppm for SCH₂) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~480 for C₂₁H₂₀N₄O₅S₂) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer : The trimethoxyphenyl and thiazole moieties suggest:
- Microtubule Disruption : Analogous to combretastatin derivatives via binding to β-tubulin .
- Enzyme Inhibition : Thioacetamide groups may inhibit acetylcholinesterase (IC₅₀ values <10 μM in related analogs) .
- Validation : Perform enzyme inhibition assays (e.g., Ellman’s method for AChE) and molecular docking against β-tubulin (PDB: 1SA0) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect bioactivity?
- Methodological Answer :
-
SAR Studies : Replace 3,4,5-trimethoxyphenyl with fluorophenyl or nitro groups to alter lipophilicity and electronic effects.
-
Data Example : Fluorophenyl analogs show enhanced anti-inflammatory activity (IC₅₀ = 12 μM vs. 18 μM for parent compound) .
-
Analytical Tools : Use QSAR models to correlate logP values with cytotoxicity (e.g., Hansch analysis) .
Substituent logP IC₅₀ (μM) Reference 3,4,5-OMe 2.8 18 4-F 2.5 12
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example:
- HepG2 cells vs. MCF-7 may yield differing IC₅₀ due to variable expression of target proteins .
- Dosage Consistency : Ensure molarity adjustments for molecular weight differences (e.g., 1 mg/mL ≠ equimolar across analogs).
- Statistical Validation : Apply ANOVA with post-hoc tests to confirm significance thresholds (p < 0.05) .
Q. What computational strategies are effective for predicting binding modes of this compound?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with β-tubulin or AChE .
- Key Parameters :
- Grid box size: 60 × 60 × 60 Å centered on binding pockets.
- Scoring functions: MM-GBSA for binding energy validation.
- Case Study : Docking of analog 9c (trimethoxyphenyl variant) showed hydrogen bonding with Thr179 and π-π stacking with Phe270 in β-tubulin .
Data Contradiction Analysis
Q. Why do synthesis yields vary between studies (e.g., 72% vs. 58%) for the same reaction?
- Methodological Answer :
- Critical Factors :
- Solvent Purity : Acetone with <0.1% water improves thiol coupling vs. hydrated solvents .
- Catalyst Traceability : K₂CO³ from Sigma-Aldrich (99.9%) vs. lower-grade reagents may alter reaction kinetics.
- Resolution : Replicate reactions under inert atmospheres (N₂/Ar) and standardize reagent sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
